molecular formula C13H14N2O2 B8366225 Ethyl 3-ethylquinoxaline-2-carboxylate

Ethyl 3-ethylquinoxaline-2-carboxylate

Cat. No.: B8366225
M. Wt: 230.26 g/mol
InChI Key: LIKIBRGBPMGKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-ethylquinoxaline-2-carboxylate is a quinoxaline derivative characterized by an ethyl group at the 3-position and an ester moiety at the 2-position of the quinoxaline ring. Quinoxalines are heterocyclic compounds with broad applications in medicinal chemistry, materials science, and organic synthesis due to their structural versatility and electronic properties. The ethyl group likely enhances lipophilicity compared to smaller substituents, influencing solubility and biological interactions.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl 3-ethylquinoxaline-2-carboxylate

InChI

InChI=1S/C13H14N2O2/c1-3-9-12(13(16)17-4-2)15-11-8-6-5-7-10(11)14-9/h5-8H,3-4H2,1-2H3

InChI Key

LIKIBRGBPMGKMY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2N=C1C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The 3-position substituent significantly impacts the compound’s properties. Key analogs and their characteristics include:

Compound Name 3-Position Substituent Key Properties/Applications References
Ethyl 3-methylquinoxaline-2-carboxylate Methyl Higher stability due to steric protection; used as a precursor for vinyl derivatives (47% yield, ).
Ethyl 3-vinylquinoxaline-2-carboxylate Vinyl Enhanced reactivity for cycloaddition or polymerization; synthesized via FeCl3-mediated oxidation ().
Ethyl 3-chloroquinoxaline-2-carboxylate Chloro Electrophilic site for nucleophilic substitution (e.g., amination to generate kinase inhibitors, ).
Ethyl 6,7-dimethyl-3-hydroxyquinoxaline-2-carboxylate Hydroxy, 6,7-dimethyl Increased polarity due to hydroxyl group; potential for hydrogen bonding in biological systems ().
Ethyl 6-bromo-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylate Bromo, aryl amino Bulky substituent enhances kinase inhibition (Pim-1/2 targets, ).
  • Key Trends: Lipophilicity: Ethyl/methyl groups increase hydrophobicity compared to polar substituents (e.g., hydroxyl or amino groups). Reactivity: Halogens (Cl, Br) and vinyl groups enable further functionalization (). Bioactivity: Hydroxyl and amino groups enhance interactions with biological targets ().

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